

An In-depth Technical Guide on Eledoisin as a Neurotransmitter Agent

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Eledoisin is a potent undecapeptide belonging to the tachykinin family of neuropeptides, originally isolated from the posterior salivary glands of the cephalopod Eledone moschata.[1][2] Like other tachykinins, it shares a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for its biological activity.[3] While structurally similar to mammalian tachykinins such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), **Eledoisin** exhibits a distinct pharmacological profile, making it a valuable tool for neuropharmacological research.[3] [4] This document provides a comprehensive technical overview of **Eledoisin**'s role as a neurotransmitter agent, focusing on its mechanism of action, receptor interactions, and the experimental methodologies used to characterize its function.

Eledoisin exerts its effects by interacting with tachykinin receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[3][4] There are three primary subtypes of tachykinin receptors in mammals: NK1, NK2, and NK3.[3] These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a myriad of physiological processes, including pain transmission, inflammation, smooth muscle contraction, and the regulation of mood and behavior.[4][5][6] **Eledoisin** is often characterized as a preferential agonist for the NK3 receptor in mammalian systems.[7][8][9]

Mechanism of Action and Signaling Pathways



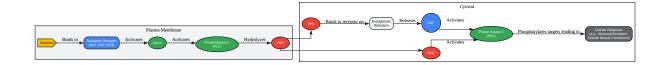




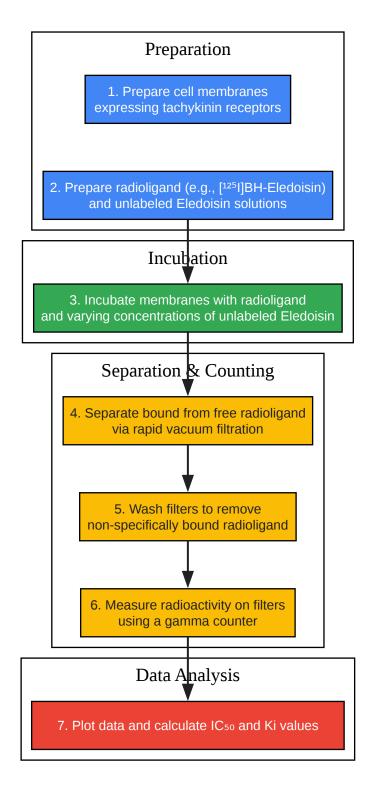
Tachykinin receptors, including those activated by **Eledoisin**, are coupled to Gq/11 G-proteins. [3] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to a cellular response.[3] Tachykinin receptor activation can also modulate other signaling pathways, including the inhibition of cAMP synthesis.[3]

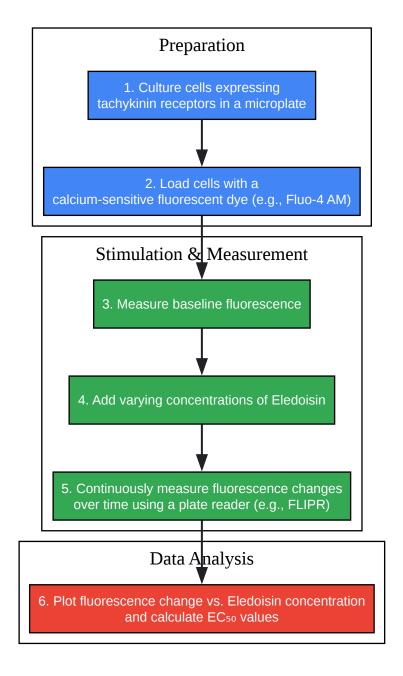












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